molecular formula C9H13NO2P+ B206624 Toldimfos CAS No. 57808-64-7

Toldimfos

Cat. No.: B206624
CAS No.: 57808-64-7
M. Wt: 198.18 g/mol
InChI Key: RQGQCGAOGULZGB-UHFFFAOYSA-O
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Biochemical Analysis

Biochemical Properties

Toldimfos is an aromatic phosphorus compound that falls between phosphorous itself and phosphoric acid in the stages of oxidation . . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.

Cellular Effects

It is known that this compound stimulates metabolism within the body This could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that the effect of this compound arises due to multiple stimulations of metabolism within the body . It is not clear whether the effect of this compound is simply a matter of the substitution of deficient phosphorus

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be rapidly absorbed with peak blood concentrations occurring within 10 to 20 minutes after administration . The mean half-life of this compound in serum was found to be around 1.07 hours in calves and 1.15 hours in dairy cows . This compound is rapidly eliminated following dosing, with the major fraction of the administered dose eliminated within 6 hours .

Dosage Effects in Animal Models

The recommended therapeutic dose of this compound is 10 mg/kg body weight given by intravenous, intramuscular, or subcutaneous injection . Injections are normally repeated to clinical effect, up to a maximum of 10 injections

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphorus metabolism . It is suggested that the effect of this compound arises due to multiple stimulations of metabolism within the body . The specific enzymes or cofactors that this compound interacts with are not yet identified.

Transport and Distribution

This compound is rapidly absorbed from the injection site with peak concentrations occurring in serum at 10 minutes post-administration . The pharmacokinetic profile corresponded to a one-compartment model of distribution

Preparation Methods

Synthetic Routes and Reaction Conditions: Toldimfos is synthesized by reacting 4-dimethylamino-2-methylphenylphosphinic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous medium at controlled temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Toldimfos undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Toldimfos has several applications in scientific research:

Properties

IUPAC Name

[4-(dimethylamino)-2-methylphenyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2P/c1-7-6-8(10(2)3)4-5-9(7)13(11)12/h4-6H,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQCGAOGULZGB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866652, DTXSID701224436
Record name [4-(Dimethylamino)-2-methylphenyl](hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57808-64-7
Record name Toldimfos [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLDIMFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1442L8IO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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